2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a pyrazolyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or sulfuryl chloride.
Formation of the piperidine ring: This can be synthesized by cyclization of a suitable amine with a dihaloalkane.
Coupling of the pyrazole and piperidine rings: This step involves the formation of an amide bond between the pyrazole and piperidine rings using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of specific structural features on biological activity.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-chlorophenyl)-N-[1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide
- 2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl]acetamide
Uniqueness
2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is unique due to its specific structural features, such as the position of the chlorophenyl group and the substitution pattern on the pyrazole and piperidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-10-16(21-20-12)22-8-6-14(7-9-22)19-17(23)11-13-4-2-3-5-15(13)18/h2-5,10,14H,6-9,11H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLTDWGTJNAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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